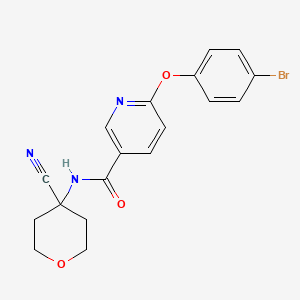

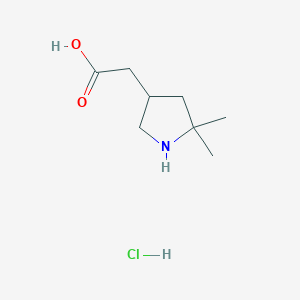

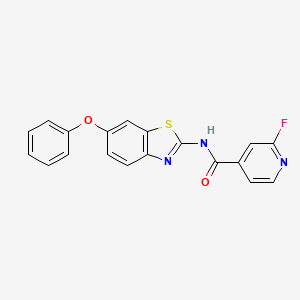

![molecular formula C25H17N5OS2 B2842046 2-([1,2,4]三唑并[4,3-a]喹啉-1-基硫)-N-(4-(苯并[d]噻唑-2-基)苯基)乙酰胺 CAS No. 671199-14-7](/img/structure/B2842046.png)

2-([1,2,4]三唑并[4,3-a]喹啉-1-基硫)-N-(4-(苯并[d]噻唑-2-基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinolin derivatives . It has been studied for its potential in blocking cancer-associated transcriptional changes by targeting genes that are highly enriched with BRD4 and histone acetylation marks . Some of the hybrids in this class have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinolin derivatives involves the design and creation of new anti-proliferative and anti-VEGFR-2 members . The process includes molecular docking studies to investigate the binding modes of the proposed compounds with the DNA active site . A mild, efficient, and operationally simple one-pot synthesis method has been developed .Molecular Structure Analysis

The molecular structure of these compounds is established by NMR and MS analysis . The bioisosteric modification of the triazolophthalazine ring system of L-45 to its bioisosteric triazoloquinazoline while maintaining other essential structural fragments for effective binding with the binding site of PCAF has been reported .Chemical Reactions Analysis

These compounds have shown to intercalate DNA at a decreased IC 50 value . They have also been found to inhibit the proliferation of MCF-7 and HepG2 cell lines . The introduction of certain fragments and reduction of the pyrimidine ring of R- (triazolo [1,5-c]quinazolin-2-ylthio)alcohols were found to promote antimicrobial activity .科学研究应用

合成和化学性质

研究探索了具有三唑并喹啉和苯并[d]噻唑部分的新型化合物的合成,这是由于它们有趣的化学和物理性质。例如,Fathalla (2015) 报道了 2-[2-(4-苯基[1,2,4]三唑并[4,3-a]喹喔啉-1-基硫代)乙酰胺]烷酸甲酯的合成,展示了将氨基酸衍生物连接到三唑并喹喔啉部分的方法,这可能对开发新材料或化学探针产生影响 (Fathalla, 2015)。

生物活性

一些研究评估了含有三唑并喹啉和苯并[d]噻唑结构的化合物的生物活性,表明它们具有作为抗菌、抗真菌和抗惊厥剂的潜力。例如,Yurttaş 等人 (2020) 合成了带有喹啉环的新型 3,4,5-三取代 1,2,4-三唑衍生物,并评估了它们的抗菌活性,发现一些化合物对各种细菌和真菌表现出显着的活性 (Yurttaş 等人,2020)。这表明在开发新型抗菌剂方面具有潜在应用。

抗惊厥和正性肌力作用

Alswah 等人 (2013) 专注于 [1,2,4]三唑并[4,3-a]喹喔啉衍生物的抗惊厥特性,在美卓乐引起的惊厥模型中鉴定了具有有前景的活性的化合物,这可能为癫痫或相关神经系统疾病的新疗法铺平道路 (Alswah 等人,2013)。

抗菌和抗真菌特性

Antypenko 等人 (2017) 报道了 N-(苯基、苄基、杂芳基)-2-([1,2,4]三唑并[1,5-c]喹唑啉-2-基硫代)乙酰胺,评估了它们对一系列细菌和真菌菌株的抗菌活性。他们的研究结果突出了这些化合物在治疗感染中的潜力,并为正在进行的寻找新型抗菌剂做出了贡献 (Antypenko 等人,2017)。

作用机制

未来方向

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N5OS2/c31-23(15-32-25-29-28-22-14-11-16-5-1-3-7-20(16)30(22)25)26-18-12-9-17(10-13-18)24-27-19-6-2-4-8-21(19)33-24/h1-14H,15H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPHKSJXLMDIMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

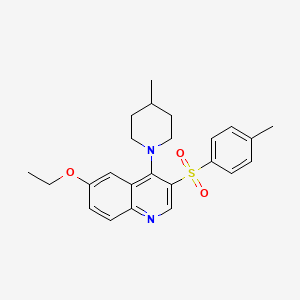

![4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2841965.png)

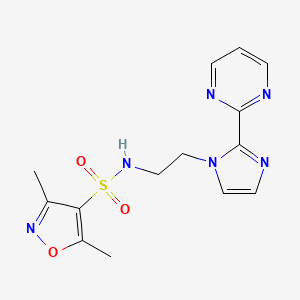

![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2841976.png)

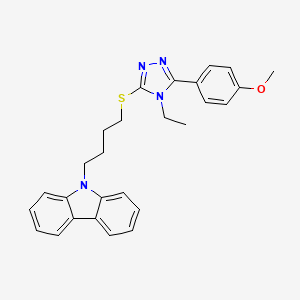

![4-[(E)-2-[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]ethenyl]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841977.png)

![2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2841982.png)

![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2841985.png)